Synthesis of N-benzothiazol-2-yl benzamide derivatives: The paper "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase" describes a general procedure for preparing these derivatives by reacting 3-(chlorosulfonyl)benzoic acid with corresponding aliphatic and aromatic amines, followed by refluxing with sulfinyl chloride to obtain acid chlorides, which are then reacted with 2-aminobenzothiazole. []
Microwave-promoted synthesis of N-(1,3-benzothiazol-2-yl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]acetamides: This method utilizes microwave irradiation to accelerate the reaction and improve yields. [, ]
Cyclization reactions: The paper "Anticonvulsant and Toxicity Evaluation of Newly Synthesized 1-[2-(3,4-disubstituted phenyl) -3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted -1,3-benzothiazol-2-yl)ureas" describes the synthesis of azetidinones via cyclization of benzothiazol-2-yl semicarbazones with chloroacetyl chloride. []
Hydrogen bond formation: The paper "N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate" highlights the formation of intermolecular hydrogen bonds involving the benzothiazole nitrogen and a water molecule. []
Nucleophilic substitution: The paper "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase" involves nucleophilic substitution reactions during the synthesis process. []
Allosteric activation of glucokinase: The paper "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase" explores the mechanism by which certain N-benzothiazol-2-yl benzamide derivatives bind to an allosteric site on human glucokinase, enhancing its activity. []
Phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α) inhibition: The paper "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor" describes the development of apremilast, a potent and orally active inhibitor of PDE4 and TNF-α. []
Noncompetitive antagonism and inverse agonism at CXCR3 chemokine receptors: The paper "Noncompetitive Antagonism and Inverse Agonism as Mechanism of Action of Nonpeptidergic Antagonists at Primate and Rodent CXCR3 Chemokine Receptors" investigates the mechanism by which five nonpeptidergic compounds, including 3H-pyrido[2,3-d]pyrimidin-4-one derivatives, act as noncompetitive antagonists and inverse agonists at the human CXCR3 receptor. []
Antimicrobial activity: The dataset highlights several benzothiazole derivatives with potent antibacterial and antifungal properties. [, , , , , ] This suggests that "N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide" might also possess antimicrobial activity, warranting further investigation.
Antitumor activity: The paper "Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives as potential antitumor agents in renal cell adenocarcinoma" describes the anticancer activity of 1,3‑thiazolidin‑4‑ones, a class of compounds closely related to benzothiazoles. [] This finding encourages exploring the antitumor potential of "N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide".
Enzyme inhibition: The papers in the dataset demonstrate the effectiveness of certain benzothiazole derivatives as enzyme inhibitors, targeting enzymes like urease, β-glucuronidase, phosphodiesterase, shikimate dehydrogenase, and cyclooxygenase. [, , , ] This suggests that "N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide" might also have potential as an enzyme inhibitor, requiring further research to identify its specific targets.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2